2-Hydroxy-2-phenylpropanenitrile

Electro-organic synthesis Enantioselective cyanation Green chemistry

2-Hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin) is a chiral building block for asymmetric synthesis. Do NOT substitute with racemic mandelonitrile or 2-phenylpropionitrile. For (R)-enantiomer synthesis, specify material from electrochemical routes (88-98% yield). For (S)-enantiomer synthesis, mandate enzymatically resolved product (>98% ee) to avoid the low conversion of wild-type enzymes. Defined stereochemistry is critical for API intermediates such as Vildagliptin and Rilpivirine.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B8356227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenylpropanenitrile
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C#N)(C1=CC=CC=C1)O
InChIInChI=1S/C9H9NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,1H3
InChIKeyNGLPDXCYIUHTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: 2-Hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin) for Research and Industrial Use


2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, is a cyanohydrin formed via the nucleophilic addition of hydrogen cyanide to acetophenone [1]. It exists as a racemic mixture unless produced enantioselectively. The compound, with molecular formula C9H9NO and a molecular weight of 147.17 g/mol, is a key chiral intermediate in pharmaceutical and agrochemical synthesis, owing to its versatile cyano group which can be converted into amines, carboxylic acids, and other functionalities [1][2]. Its physical properties, including a computed boiling point of approximately 291°C and an XLogP3-AA of 1.2, guide its handling and formulation in research applications [1].

Why Generic Substitution Fails: Key Differentiation Factors for 2-Hydroxy-2-phenylpropanenitrile Procurement


Procurement of 2-hydroxy-2-phenylpropanenitrile is not a straightforward commodity purchase. Simple substitution with racemic mixtures, other cyanohydrins like mandelonitrile, or structurally similar compounds such as 2-phenylpropionitrile will lead to different outcomes in enantioselective syntheses and downstream biological applications. The compound's value is intrinsically tied to its stereochemical purity, synthetic efficiency, and specific reactivity, which vary dramatically depending on the production method and the supplier's ability to deliver a product with a defined enantiomeric excess (ee) [1]. Using a lower-quality or undefined racemic mixture can introduce unwanted biological activity, reduce synthetic yields of chiral products, and complicate regulatory compliance in pharmaceutical development, as exemplified by the stark difference in conversion rates and ee values achievable with different enzymatic catalysts [1]. The following quantitative evidence demonstrates precisely why and how this compound must be evaluated against specific comparators to ensure fitness for purpose.

Quantitative Evidence Guide for 2-Hydroxy-2-phenylpropanenitrile: Head-to-Head Comparator Data


Electrochemical Enantioselective Synthesis vs. Classical Racemic Synthesis

A 2025 study demonstrates an advanced electrochemical method using a GOHypip@Fe electrode for the enantioselective synthesis of (R)-2-hydroxy-2-phenylpropanenitrile derivatives, achieving yields of 88-98% [1]. This is a significant improvement over the classical racemic synthesis, which involves the addition of HCN to acetophenone under acidic conditions, typically yielding only 85-90% and producing a racemic mixture .

Electro-organic synthesis Enantioselective cyanation Green chemistry

Enzymatic vs. Electrochemical Enantioselectivity for (S)-Enantiomer Production

While the electrochemical method excels for the (R)-enantiomer, an enzymatic route using (S)-hydroxynitrile lyase from Manihot esculenta produces the (S)-enantiomer [1]. However, this wild-type enzyme achieves a conversion rate of only 13% with an 87% ee, highlighting a significant limitation in productivity [1]. In contrast, a kinetic resolution approach using almond-derived (R)-oxynitrilase yields the (S)-enantiomer with 98-99% ee but still at only ~50% conversion .

Enzymatic catalysis Enantioselective synthesis Hydroxynitrile lyase

Comparative Reactivity with Nitrilase Enzymes: 2-Hydroxy-2-phenylpropanenitrile vs. 2-Phenylpropionitrile

A comparative analysis of a large set of nitrilase variants generated from Pseudomonas fluorescens EBC191 demonstrated that single point mutations can dramatically alter the conversion of (R,S)-mandelonitrile (a related cyanohydrin) and (R,S)-2-phenylpropionitrile [1]. While mandelonitrile (2-hydroxy-2-phenylacetonitrile) is a structural analog, its reactivity with nitrilases differs significantly from that of 2-phenylpropionitrile. For instance, certain variants show high enantioselectivity for mandelonitrile conversion but low activity towards 2-phenylpropionitrile, and vice versa [1].

Nitrilase Biocatalysis Enzyme kinetics

Enantiomeric Energy Barrier and Computed Selectivity for (R)-Enantiomer

Computational models have revealed a 3.2 kcal/mol energy barrier difference between the (R)- and (S)-enantiomers of 2-hydroxy-2-phenylpropanenitrile when interacting with the active site of (R)-oxynitrilase . This significant energy gap explains the enzyme's high enantioselectivity, which can achieve >98% ee in batch reactors .

Computational chemistry Enantioselectivity Molecular modeling

High-Impact Application Scenarios for 2-Hydroxy-2-phenylpropanenitrile Procurement


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

As a versatile chiral building block, enantiopure 2-hydroxy-2-phenylpropanenitrile is essential for constructing complex molecules in drug discovery and development. The cyano group can be readily transformed into amines, carboxylic acids, and amides, enabling access to a wide range of active pharmaceutical ingredients (APIs). The high yields (88-98%) and enantioselectivity demonstrated by modern electrochemical methods make the (R)-enantiomer a cost-effective and sustainable choice for asymmetric synthesis [1]. Conversely, for (S)-enantiomer-dependent syntheses, procurement must specify material produced via optimized enzymatic resolution (achieving >98% ee) to avoid the low conversion rates associated with wild-type enzymes [2]. This compound's utility is further validated by its role as a precursor to known drugs like Vildagliptin and Rilpivirine [1].

Biocatalysis Research and Enzyme Engineering Studies

The compound serves as a critical substrate for investigating and engineering hydroxynitrile lyases (HNLs) and nitrilases. Its well-characterized, albeit inefficient, conversion by wild-type enzymes (e.g., 13% conversion, 87% ee for (S)-HNL) makes it an ideal benchmark for evaluating new enzyme variants or reaction conditions [1]. Comparative studies with analogs like 2-phenylpropionitrile and mandelonitrile reveal how subtle structural changes affect enzyme activity and enantioselectivity, guiding rational protein engineering efforts [3]. For laboratories engaged in directed evolution or biocatalytic process development, procuring a defined, high-purity racemate or specific enantiomer is essential for reproducible and meaningful research outcomes.

Green Chemistry and Sustainable Process Development

The development of eco-friendly, electrochemical methods for synthesizing (R)-2-hydroxy-2-phenylpropanenitrile aligns with the principles of green chemistry, offering a sustainable alternative to traditional HCN-based routes that generate hazardous waste [1]. The use of a reusable GOHypip@Fe electrode and inexpensive NaCl electrolyte underscores the potential for industrial-scale, environmentally benign production [1]. Procurement for pilot-scale or industrial applications should prioritize material produced via such sustainable methods, as this can reduce the environmental footprint and align with corporate sustainability goals. The compound's high yield and enantioselectivity under these conditions make it a model substrate for demonstrating the viability of electro-organic synthesis in a commercial context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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